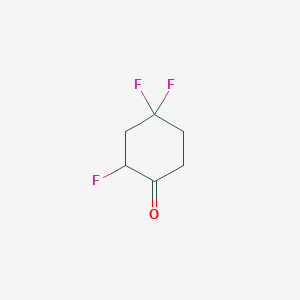

2,4,4-Trifluorocyclohexan-1-one

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,4,4-trifluorocyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O/c7-4-3-6(8,9)2-1-5(4)10/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBFFBILNCCTEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1=O)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Fluorine Substitution in Cyclohexane Systems

For instance, the presence of fluorine atoms can lead to counter-intuitive conformational preferences. nih.gov While larger substituents on a cyclohexane (B81311) ring typically prefer an equatorial position to minimize steric hindrance, fluorine's electronic effects can favor an axial orientation. sapub.org This is due to complex electrostatic interactions, such as nonclassical hydrogen bonds between a fluorine atom and axial hydrogens on the ring. acs.org In some cases, multiple fluorine substitutions can lead to "Janus face" cyclohexanes, where one face of the ring is highly electronegative (the "fluorine face") and the other is electropositive (the "hydrogen face"). researchgate.netresearchgate.net This facial polarization can result in molecules with exceptionally large dipole moments. researchgate.netrsc.org

The strategic placement of fluorine can also influence the reactivity of adjacent functional groups. The electron-withdrawing nature of fluorine can affect the acidity of nearby protons and the susceptibility of the ring to nucleophilic or electrophilic attack. This modulation of reactivity is a powerful tool for synthetic chemists.

Overview of 2,4,4 Trifluorocyclohexan 1 One As a Ketone Within Fluorinated Cyclohexanes

2,4,4-Trifluorocyclohexan-1-one is a ketone derivative of cyclohexane (B81311) where three hydrogen atoms have been replaced by fluorine. The presence of a geminal difluoro group at the 4-position and a single fluorine at the 2-position, alpha to the carbonyl group, makes this a particularly interesting building block. The ketone functionality provides a reactive handle for a wide array of chemical transformations, while the fluorine atoms impart their characteristic electronic and steric influences.

The CAS number for this compound is 2059955-40-5. evitachem.com The presence of the ketone group allows for reactions such as reductions, aldol (B89426) condensations, and organometallic additions, providing pathways to a variety of more complex fluorinated cyclohexane derivatives. The fluorine atom at the alpha-position can influence the enolization of the ketone and the stereochemical outcome of reactions at the carbonyl group.

Current Research Landscape and Academic Importance of Fluorinated Cyclohexanones

Fluorinated cyclohexanones, including structures related to 2,4,4-Trifluorocyclohexan-1-one, are of significant academic and industrial interest. mdpi.comresearchgate.net Research in this area is driven by the potential applications of these compounds in medicinal chemistry and materials science. mdpi.com The introduction of fluorine can enhance the biological activity, bioavailability, and metabolic stability of drug candidates. mdpi.com For example, fluorinated cyclohexenones have been identified as intermediates for antitumor agents and aromatase inhibitors. mdpi.com

A major focus of current research is the development of new synthetic methods for the preparation of fluorinated cyclohexanones with high levels of stereocontrol. mdpi.com Asymmetric fluorination of cyclohexanones is a key area of investigation, with methods like chiral anion phase-transfer catalysis and enamine catalysis being employed to create specific stereoisomers. acs.orgnih.govacs.org The ability to selectively introduce fluorine atoms at specific positions and with a defined stereochemistry is crucial for structure-activity relationship studies. scispace.com

Furthermore, fluorinated cyclohexanones serve as versatile precursors for a wide range of other fluorinated compounds. For instance, they can be used in Robinson annulation reactions to construct more complex fused ring systems. mdpi.comnih.gov The reactivity of the ketone group, combined with the unique properties imparted by the fluorine atoms, makes these compounds valuable tools for the synthesis of novel fluorinated molecules with potential applications in various scientific fields. scispace.com

Conformational Analysis and Dynamics of 2,4,4 Trifluorocyclohexan 1 One

Theoretical and Experimental Conformational Studies of Fluorinated Cyclohexanone (B45756) Systems

The conformational analysis of fluorinated cyclohexanone systems has been a subject of extensive research, employing both theoretical calculations and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. These studies aim to elucidate the preferred spatial arrangements of atoms and the energy differences between various conformers.

Theoretical studies, often utilizing density functional theory (DFT) and ab initio methods, provide valuable insights into the geometries and relative stabilities of different conformations. acs.orgresearchgate.net For instance, computational analyses have been instrumental in exploring the conformational equilibria of selectively halogenated cyclohexanes. acs.org Experimental methods, particularly variable-temperature NMR (VT-NMR), allow for the direct observation and quantification of conformational isomers in solution. acs.org The combination of these approaches provides a comprehensive understanding of the conformational behavior of these complex molecules. acs.org

In the context of fluorinated cyclohexanones, research has explored how the presence of fluorine atoms impacts conformational preferences. researchgate.netresearchgate.net Studies on related molecules, such as 1,1,4-trifluorocyclohexane, have revealed unexpected axial preferences for fluorine substituents, challenging conventional wisdom based on steric considerations alone. acs.org These findings highlight the importance of electrostatic and stereoelectronic interactions in determining the most stable conformations. acs.org

Chair-Boat Interconversions and Ring Flipping Dynamics

Cyclohexane (B81311) and its derivatives are not static molecules; they undergo rapid conformational changes, most notably the interconversion between two chair conformations, known as a ring flip. wikipedia.orgmasterorganicchemistry.com This process involves passing through higher-energy transition states and intermediates, including the half-chair and twist-boat conformations. wikipedia.orgyoutube.com The energy barrier for this process in cyclohexane is approximately 10-11 kcal/mol. wikipedia.org

The introduction of substituents, such as fluorine atoms and a carbonyl group in 2,4,4-trifluorocyclohexan-1-one, influences the energetics of this ring flip. The energy profile of the interconversion is affected by the changing interactions between substituents in the different conformations. While the fundamental process of chair-boat interconversion remains, the relative energies of the conformers and the height of the energy barriers are altered. For some fluorinated cyclohexanes, the energy barriers for ring-flips are readily surmountable at room temperature. acs.org

The dynamics of ring flipping can be studied experimentally using techniques like dynamic NMR spectroscopy. masterorganicchemistry.com By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the rate of interconversion and the thermodynamic parameters associated with the equilibrium between the different chair conformations.

Influence of Fluorine Substituents on Conformational Preferences and Energetics

Contrary to the general rule for larger substituents, fluorine can exhibit a preference for the axial position in certain fluorinated cyclohexanes. acs.orgnih.gov This counter-intuitive preference is often attributed to stereoelectronic interactions, including the anomeric effect. The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C-2 in this context) to occupy the axial position. st-andrews.ac.ukresearchgate.net This stabilization arises from a hyperconjugative interaction between a lone pair of the ring oxygen (in a pyranose) or, in the case of cyclohexanones, the carbonyl oxygen and the antibonding orbital of the axial C-F bond (σ*C-F). researchgate.net

In systems like this compound, the fluorine at the C-2 position can experience this anomeric stabilization in the axial conformation. Furthermore, studies on related fluorinated cyclohexanes have shown that even in the absence of a ring heteroatom, pseudo-anomeric effects can arise from electrostatic interactions. nih.govst-andrews.ac.uk

The conformation of this compound is a balance between various steric and electronic factors.

Steric Effects: These arise from the spatial arrangement of atoms and the repulsive forces between overlapping electron clouds when atoms are in close proximity. wikipedia.org In cyclohexane systems, axial substituents generally experience greater steric hindrance due to 1,3-diaxial interactions. libretexts.orgchemistrysteps.com The gem-difluoro group at the C-4 position introduces significant steric bulk.

Electronic Effects: These effects, which dictate the shape and reactivity of molecules, are a result of the distribution of electrons. wikipedia.org In fluorinated compounds, the high electronegativity of fluorine creates a highly polarized C-F bond, leading to significant electrostatic and hyperconjugative interactions. beilstein-journals.org These electronic interactions can either reinforce or counteract steric preferences. For instance, the gauche effect, a preference for a gauche conformation in systems like 1,2-difluoroethane, is a well-known stereoelectronic phenomenon. wikipedia.org

The interplay of these effects determines the final conformational equilibrium. In some fluorinated cyclohexanones, short-range interactions between the fluorine substituent and the carbonyl group can overcome other stabilizing interactions. researchgate.net

A significant factor destabilizing the axial conformation of substituents on a cyclohexane ring is the presence of 1,3-diaxial interactions. libretexts.orgfiveable.me These are steric repulsions between an axial substituent and the two axial hydrogen atoms (or other substituents) located on the same side of the ring at the C-3 and C-5 positions. libretexts.orgchemistrysteps.com

Computational Approaches to Conformational Energetics and Equilibria

Computational chemistry provides powerful tools for investigating the conformational energetics and equilibria of molecules like this compound. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are widely used to calculate the energies of different conformers and the transition states connecting them. researchgate.netrsc.org

These calculations can provide detailed information on:

Relative Energies of Conformers: Determining the energy difference (ΔG) between axial and equatorial conformers, which allows for the prediction of their relative populations at equilibrium.

Energy Barriers to Interconversion: Calculating the energy of transition states, such as the half-chair conformation, to understand the kinetics of ring flipping. wikipedia.org

Decomposition of Interaction Energies: Techniques like Natural Bond Orbital (NBO) analysis can be used to dissect the total energy into contributions from steric, electrostatic, and hyperconjugative interactions, providing a deeper understanding of the forces driving conformational preferences. acs.orgresearchgate.net

Recent advancements in computational methods, including the use of semi-empirical methods and neural network potentials, offer faster alternatives for conformational energy profiling, especially for larger molecules. mdpi.com These approaches, often used in conjunction with high-level DFT single-point energy calculations, can provide accurate conformational energy landscapes with reduced computational cost. mdpi.com

In-depth Analysis of this compound Remains Elusive in Scientific Literature

A thorough review of available scientific literature reveals a significant lack of specific research focused on the chemical compound This compound . While extensive studies exist on the conformational analysis and dynamics of various other fluorinated cyclohexanes and cyclohexanones, this particular trifluorinated ketone does not appear to have been the subject of dedicated investigation regarding its conformational isomers, the theoretical calculations of its structure, or its dynamic behavior at low temperatures.

The exploration of fluorinated cyclohexanones is a rich field of study, providing deep insights into the influence of fluorine substitution on molecular geometry and reactivity. However, specific data pertaining to the 2,4,4-trifluoro substitution pattern on a cyclohexanone ring is not present in the surveyed literature. Consequently, the detailed sections on its conformational analysis through Density Functional Theory (DFT), ab initio and molecular mechanics calculations, and low-temperature NMR spectroscopy cannot be populated with scientifically verified information at this time.

General methodologies for such analyses are well-established. For instance, DFT calculations are a standard tool for predicting the relative energies and geometries of different chair and boat conformations. Similarly, ab initio calculations provide a foundational, first-principles approach to understanding molecular structures, while low-temperature NMR spectroscopy is a powerful experimental technique for observing and quantifying the energy barriers between different conformers.

Despite the availability of these techniques, their application to this compound has not been documented in the accessible scientific record. Therefore, a detailed article focusing solely on this compound as per the requested outline cannot be generated without resorting to speculation, which would compromise scientific accuracy. Further primary research would be required to elucidate the specific conformational and dynamic properties of this compound.

Reactivity and Derivatization of 2,4,4 Trifluorocyclohexan 1 One

Reactions Involving the Ketone Functionality of 2,4,4-Trifluorocyclohexan-1-one

The carbonyl group is the primary site for a variety of chemical reactions, including nucleophilic additions, alpha-substitutions, and redox transformations.

Nucleophilic Additions to the Carbonyl Group

The carbon atom of the carbonyl group in this compound is electrophilic and susceptible to attack by nucleophiles. libretexts.orgunizin.orgkhanacademy.orgyoutube.com This is a fundamental reaction of aldehydes and ketones. libretexts.org The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgunizin.orgkhanacademy.org Subsequent protonation of the resulting alkoxide yields an alcohol. unizin.org

The reactivity of the carbonyl group in this compound is expected to be influenced by the electron-withdrawing inductive effect of the fluorine atoms. This effect would increase the partial positive charge on the carbonyl carbon, potentially making it more reactive towards nucleophiles compared to a non-fluorinated cyclohexanone (B45756). youtube.com However, steric hindrance from the fluorine atoms, particularly the gem-difluoro group at the 4-position, might also play a role in modulating the accessibility of the carbonyl carbon to incoming nucleophiles.

Common nucleophilic addition reactions that could be anticipated for this compound include reactions with organometallic reagents (like Grignard or organolithium reagents), cyanide, and amines.

Table 1: Predicted Products of Nucleophilic Addition to this compound

| Nucleophile (Reagent) | Predicted Product | Reaction Type |

| Grignard Reagent (R-MgX) | Tertiary Alcohol | Nucleophilic Addition |

| Organolithium Reagent (R-Li) | Tertiary Alcohol | Nucleophilic Addition |

| Sodium Cyanide (NaCN) followed by acid | Cyanohydrin | Nucleophilic Addition |

| Primary Amine (R-NH₂) | Imine | Nucleophilic Addition-Elimination |

| Secondary Amine (R₂NH) | Enamine | Nucleophilic Addition-Elimination |

Alpha-Substitutions and Enolization Chemistry

Like other ketones with alpha-hydrogens, this compound can undergo reactions at the carbons adjacent to the carbonyl group (the α-positions). pdx.edupdx.edu These reactions typically proceed through the formation of an enol or enolate intermediate. pdx.eduwikipedia.org The presence of fluorine atoms can significantly impact the acidity of the α-hydrogens and the stability of the resulting enolate.

The electron-withdrawing nature of the fluorine at the 2-position would be expected to increase the acidity of the hydrogen atom at that position, facilitating enolate formation on that side of the carbonyl. Enolization involves the migration of a proton from an alpha-carbon to the carbonyl oxygen, forming a carbon-carbon double bond. wikipedia.org This process can be catalyzed by either acid or base. pdx.edu

Once formed, the enol or enolate can react with various electrophiles, leading to substitution at the α-carbon. libretexts.org

Table 2: Potential Alpha-Substitution Reactions of this compound

| Reagent | Predicted Product | Reaction Type |

| Br₂ in acetic acid | α-Brominated ketone | Alpha-Halogenation |

| LDA, then an alkyl halide (R-X) | α-Alkylated ketone | Alpha-Alkylation |

| Aldehyde (R'CHO) in base | β-Hydroxy ketone | Aldol (B89426) Addition |

Reduction and Oxidation Pathways

The ketone functionality of this compound can be reduced to a secondary alcohol or completely reduced to a methylene (B1212753) group. Conversely, while ketones are generally resistant to oxidation, under forcing conditions, cleavage of the ring can occur.

Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are expected to reduce the ketone to the corresponding 2,4,4-trifluorocyclohexan-1-ol. The stereochemical outcome of such a reduction would depend on the steric approach control of the hydride reagent, which would be influenced by the fluorine substituents.

Oxidation of ketones typically requires strong oxidizing agents and can lead to the cleavage of carbon-carbon bonds. wiley-vch.de For cyclic ketones, this can result in the formation of dicarboxylic acids. The Baeyer-Villiger oxidation, which converts a ketone to an ester using a peroxyacid, is another possible oxidative pathway. wiley-vch.de

Table 3: Predicted Reduction and Oxidation Products of this compound

| Reagent | Predicted Product | Reaction Type |

| Sodium Borohydride (NaBH₄) | 2,4,4-Trifluorocyclohexan-1-ol | Reduction |

| Lithium Aluminum Hydride (LiAlH₄) | 2,4,4-Trifluorocyclohexan-1-ol | Reduction |

| Wolff-Kishner (H₂NNH₂, KOH) | 1,1,3-Trifluorocyclohexane | Reduction (Deoxygenation) |

| Peroxyacid (e.g., m-CPBA) | ε-Caprolactone derivative | Baeyer-Villiger Oxidation |

Reactions at the Carbon-Fluorine Bonds and Fluorine Migration

The carbon-fluorine bond is the strongest single bond in organic chemistry, making it generally unreactive. However, under specific conditions, reactions involving these bonds can occur.

Defluorination Reactions (if applicable)

Defluorination, the removal of a fluorine atom, is a challenging transformation. It typically requires harsh conditions or specific reagents. While there is no specific data on the defluorination of this compound, reactions involving highly reactive metals or strong reducing agents could potentially lead to the cleavage of the C-F bonds. The gem-difluoro group at the 4-position might be susceptible to certain types of reductive defluorination.

Rearrangement Reactions Involving Fluorine Migration

Rearrangement reactions involve the migration of an atom or group within a molecule. mvpsvktcollege.ac.inwikipedia.org In fluorinated compounds, under certain conditions, a fluorine atom can migrate. These rearrangements are often driven by the formation of a more stable carbocation or another reactive intermediate. mvpsvktcollege.ac.in For this compound, such rearrangements are not commonly expected under normal conditions but might be induced under specific, often harsh, reaction conditions, such as in the presence of strong Lewis acids. The specific substitution pattern of this molecule could potentially lead to complex skeletal rearrangements if a carbocation were to be formed, for instance, at the C-2 or C-4 position. msu.edu

Synthetic Transformations Utilizing this compound as a Versatile Building Block

The ketone functionality of this compound is the primary site for synthetic transformations, theoretically allowing for a wide range of derivatizations to access novel fluorinated molecules.

Synthesis of Fluorinated Cyclohexane (B81311) Derivatives and Analogues

In principle, the carbonyl group of this compound can be transformed to generate a variety of other fluorinated cyclohexane analogues. Standard ketone chemistry would suggest the following possibilities:

Reduction Reactions: Reduction of the ketone would yield the corresponding alcohol, 2,4,4-trifluorocyclohexan-1-ol. The choice of reducing agent (e.g., sodium borohydride, lithium aluminum hydride) could potentially influence the stereochemical outcome, leading to either cis or trans isomers with respect to the fluorine at C-2.

Nucleophilic Additions: Reactions with organometallic reagents, such as Grignard or organolithium reagents, would lead to the formation of tertiary alcohols, introducing a new carbon substituent at the C-1 position.

Wittig Reaction and Related Olefinations: Conversion of the carbonyl to a methylene group or substituted alkenes could be achieved through reactions like the Wittig, Horner-Wadsworth-Emmons, or Peterson olefination.

Despite these theoretical possibilities, specific examples and detailed research findings for these transformations on this compound are not present in the current body of scientific literature.

Formation of Novel Fluorinated Heterocyclic Compounds

The construction of heterocyclic rings fused or attached to the cyclohexane frame is a common strategy in drug discovery. The ketone in this compound could serve as a key handle for such cyclization reactions. For instance, multicomponent reactions, such as the Gewald reaction with a nitrile and elemental sulfur, could theoretically produce fluorinated aminothiophenes. Condensation reactions with hydrazines or hydroxylamines could lead to the formation of pyrazole (B372694) or isoxazole (B147169) rings, respectively.

While the synthesis of fluorinated heterocycles is a very active area of research, studies specifically employing this compound as the starting material to form novel heterocyclic compounds have not been reported. researchgate.netmdpi.combeilstein-journals.org

Construction of Complex Molecular Architectures (e.g., spiro heterocycles)

Spirocycles, which contain two rings connected by a single common atom, are considered privileged scaffolds in medicinal chemistry due to their rigid three-dimensional structures. rsc.orgnih.govmdpi.com The carbonyl carbon of this compound is an ideal position to serve as the spiro-center.

Potential synthetic routes to spiro heterocycles from this ketone could include:

Reaction with 1,2- or 1,3-dinucleophiles, such as ethylene (B1197577) glycol or 1,3-propanedithiol, to form spiro-dioxolanes or spiro-dithianes, respectively.

1,3-dipolar cycloadditions with azomethine ylides generated in situ, which could react with an exocyclic double bond derived from the ketone to form spiro-pyrrolidines. nih.gov

However, a review of the literature on spirocycle synthesis does not provide any specific examples that utilize this compound as the starting ketone.

Stereochemical Control and Asymmetric Synthesis in Reactions of this compound

Achieving stereochemical control in reactions involving cyclic ketones is a fundamental challenge in organic synthesis. For this compound, the presence of a stereocenter at the C-2 position and the prochiral carbonyl group makes stereocontrol a critical aspect of its potential synthetic applications.

Asymmetric reduction of the ketone or enantioselective nucleophilic additions would be highly valuable transformations. This could be achieved using chiral catalysts (e.g., Noyori-type hydrogenation catalysts, CBS reagents) or chiral auxiliaries. The fluorine atom at C-2, being an electron-withdrawing group, would likely influence the facial selectivity of nucleophilic attack on the adjacent carbonyl, but the precise nature and extent of this stereodirecting effect would require experimental investigation.

Currently, there are no published studies detailing the stereochemical control or asymmetric synthesis in reactions of this compound. The development of such methodologies would be essential to unlock its full potential as a chiral building block for creating enantiomerically pure, complex fluorinated molecules.

Theoretical and Computational Chemistry of 2,4,4 Trifluorocyclohexan 1 One

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within 2,4,4-trifluorocyclohexan-1-one are fundamental to its properties. Computational methods allow for a detailed examination of these characteristics.

The electronic configuration of an atom describes the arrangement of its electrons in various orbitals. bccampus.calibretexts.org For molecules, molecular orbital (MO) theory explains chemical bonding through the combination of atomic orbitals to form molecular orbitals. wikipedia.orgfsu.edu Bonding molecular orbitals have lower energy than the parent atomic orbitals and are where electrons are likely to be found between nuclei, leading to a stable bond. fsu.edupressbooks.pub Conversely, antibonding molecular orbitals are higher in energy and have a nodal plane where the electron density is zero, which is destabilizing. pressbooks.pub

The distribution of electron density, ρ(r), can be systematically studied by comparing results from Density Functional Theory (DFT) calculations with those from wavefunction theory (WFT) methods. researchgate.net This comparison helps in understanding the correlation effects captured by different computational approaches. researchgate.net Visual models are useful for understanding electron density distribution, which dictates how molecules interact. umn.edu For instance, in some co-crystals, zwitterionic species can be divided into regions of opposite charges. mdpi.com The analysis of electron density can also reveal the nature of intermolecular interactions, such as hydrogen bonds. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. ncl.ac.uk In dinitrogen, for example, the HOMO is the σN(2p)N(2p) orbital, and the LUMOs are the degenerate π* orbitals. ncl.ac.uk The energy difference between the HOMO and LUMO provides insight into the molecule's electronic transitions and reactivity.

For fluorinated cyclohexanes, the orientation of the fluorine atoms significantly influences the dipole moment. For example, all-cis-1,2,3,4,5,6-hexafluorocyclohexane exhibits a large dipole moment of 6.2 Debye. nih.gov In the case of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol, the conformer with axial fluorine atoms has a calculated dipole moment of 6.3 Debye, which is considerably higher than the conformer with equatorial fluorine atoms. researchgate.netnih.gov This difference is attributed to the high electronegativity of fluorine and the specific spatial arrangement of the C-F bonds. researchgate.net The presence of intramolecular hydrogen bonds can also affect the dipole moment, as seen in related compounds. researchgate.net

| Compound/Conformer | Calculated Dipole Moment (Debye) |

| all-cis-1,2,3,4,5,6-hexafluorocyclohexane | 6.2 nih.gov |

| all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol (F-axial) | 6.3 researchgate.netnih.gov |

| all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol (F-equatorial) | Significantly lower than F-axial researchgate.net |

Table 1: Calculated dipole moments of selected fluorinated cyclohexanes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for understanding the intricate details of chemical reaction mechanisms. nih.gov It allows for the investigation of transient species and pathways that are often difficult to observe experimentally.

A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. youtube.com Calculating the structure and energy of the transition state is crucial for understanding the kinetics of a reaction. youtube.com Computational methods, such as DFT, can be used to locate and characterize transition states. youtube.comyoutube.com The process often involves generating an initial guess for the transition state geometry and then optimizing it. youtube.com

For example, in the conformational interconversion of some all-cis tetrafluorocyclohexanes, a "half-chair" transition state structure has been identified. acs.orgst-andrews.ac.uk The energy of this transition state is influenced by stabilizing or destabilizing interactions, such as those between methoxy (B1213986) groups and fluorine atoms. acs.orgst-andrews.ac.uk The study of reaction pathways can reveal different possible mechanisms. For instance, in certain NHC-catalyzed reactions, two distinct pathways, a concerted asynchronous aldol-lactonization and a stepwise spiro-lactonization, were identified through computational studies. researchgate.net

Reaction intermediates are species that are formed in one step of a reaction and consumed in a subsequent step. nih.govyoutube.com They are often highly reactive and short-lived. nih.gov Computational chemistry can be used to identify potential intermediates and assess their stability and reactivity. beilstein-journals.org Carbocations, for instance, are well-known reaction intermediates whose stability can be significantly affected by substituents. beilstein-journals.org

In the context of fluorinated compounds, the formation of intermediates like 1,2,3-cyclohexatriene (B14357811) has been studied. nih.gov This highly strained intermediate can participate in various reactions, including cycloadditions and nucleophilic additions. nih.gov Computational studies can help predict the preferred reaction pathways of such reactive intermediates.

Computational studies can generate detailed energy profiles for complex reactions. For example, in the Brønsted acid-catalyzed ring contraction of cyclooctatetraene (B1213319) oxide, DFT calculations were used to map the energy profile for the transformation, accounting for the different reaction paths. researchgate.net Similarly, the energy profile for the conformational inversion of fluorinated cyclohexanes can be calculated, revealing the energy barriers between different chair and boat conformations. acs.orgst-andrews.ac.uk This type of analysis is crucial for understanding the dynamic behavior of these molecules.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

The computational prediction of spectroscopic parameters is a fundamental aspect of modern chemistry, allowing for the structural elucidation of new compounds and the interpretation of experimental data.

Simulated NMR Spectra and Chemical Shift Prediction

To generate simulated Nuclear Magnetic Resonance (NMR) spectra for this compound, quantum chemical software would be employed. Typically, this involves a two-step process:

Geometry Optimization: The molecule's three-dimensional structure would be optimized to find its lowest energy conformation(s). Methods like B3LYP or MP2 with a suitable basis set (e.g., 6-31G(d,p) or larger) are commonly used.

NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F) are calculated, often using the Gauge-Independent Atomic Orbital (GIAO) method. These shielding tensors are then converted into chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS).

A data table for predicted chemical shifts would typically be presented as follows. Please note, the values below are placeholders and not actual calculated data.

| Atom No. | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

| C1 (C=O) | Value | - | - |

| C2 | Value | Value | Value |

| C3 | Value | Value | - |

| C4 | Value | - | Value |

| C5 | Value | Value | - |

| C6 | Value | Value | - |

Correlation with experimental data would involve comparing these predicted shifts to actual measured spectra, which provides validation for the computational model and can help assign complex experimental spectra.

Calculated Vibrational Frequencies and Electronic Transitions

Vibrational frequency calculations are used to predict a molecule's infrared (IR) spectrum. After geometry optimization, a frequency calculation is performed at the same level of theory. This calculation determines the second derivatives of the energy with respect to atomic displacements, resulting in a set of vibrational modes and their corresponding frequencies (usually given in wavenumbers, cm⁻¹).

A key finding from such a calculation is the identification of characteristic vibrational modes, such as the C=O stretch, C-F stretches, and various C-H bending and stretching modes. The presence of imaginary frequencies would indicate that the optimized structure is not a true energy minimum but a transition state.

Electronic transitions, which are observed in UV-Vis spectroscopy, can also be calculated using methods like Time-Dependent DFT (TD-DFT). These calculations yield the excitation energies and oscillator strengths for transitions between electronic states, such as the n → π* transition characteristic of ketones.

Quantum Chemical Studies on Fluorine Effects and Fluorination Mechanisms

Quantum chemical studies provide deep insights into how fluorine atoms influence the structure, stability, and reactivity of a molecule. For this compound, such studies would explore several key areas:

Conformational Analysis: Computational studies would determine the preferred chair or boat conformations of the cyclohexanone (B45756) ring. The axial versus equatorial preference of the fluorine atom at the C2 position would be a key point of investigation, governed by a balance of steric and electronic (e.g., hyperconjugation) effects.

Reactivity and Mechanistic Insights: Calculations could model the mechanism of fluorination reactions leading to this compound. They could also predict the molecule's reactivity, for instance, by calculating the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which indicates susceptibility to nucleophilic attack at the carbonyl carbon. The fluorine atoms are expected to increase the electrophilicity of the carbonyl carbon, making it more reactive.

Without specific published research on this compound, any further discussion would be speculative and fall outside the scope of a scientifically accurate article.

Advanced Applications of 2,4,4 Trifluorocyclohexan 1 One in Chemical Research

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions. wikipedia.org The distinct polarity and structural features of fluorinated cyclohexanes make them excellent candidates for designing complex, self-assembling systems.

Design of Molecular Receptors and Host-Guest Chemistry

Host-guest chemistry involves the creation of larger "host" molecules that can selectively bind smaller "guest" molecules or ions. wikipedia.org The design of synthetic receptors, particularly for anions, is a significant area of research. Fluorinated cyclohexanes have emerged as promising platforms for this purpose. For instance, research on all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol has demonstrated that tripodal molecules derived from this scaffold can act as effective anion receptors. nih.govrsc.org

The facial polarization created by the axial C-F bonds generates a positively polarized region on the cyclohexane (B81311) ring, which is conducive to anion binding. nih.gov Following this principle, 2,4,4-Trifluorocyclohexan-1-one can serve as a foundational structure for molecular receptors. The ketone group provides a convenient site for chemical modification, allowing for the attachment of additional binding motifs to create a pre-organized cavity for a guest. In one study, tripodal receptors based on a related fluorinated cyclohexane demonstrated notable binding affinity for chloride ions in solution, with association constants (Kₐ) as high as 142 M⁻¹ in dichloromethane. nih.gov This affinity is attributed to the combined effects of the polarized ring and additional interactions, such as halogen bonding, from the attached functional groups. nih.gov

| Host Compound Derivative | Guest Ion | Association Constant (Kₐ) in CH₂Cl₂ |

| Iodo-functionalized triol receptor | Cl⁻ | 142 M⁻¹ |

| Bromo-functionalized triol receptor | Cl⁻ | 29 M⁻¹ |

| This table presents data on the anion binding affinity of molecular receptors derived from a related all-cis-trifluorocyclohexane-triol scaffold, illustrating the potential of such systems in host-guest chemistry. nih.gov |

Supramolecular Polymerization and Gelation Phenomena

Supramolecular polymers are chains of monomeric units linked by reversible, non-covalent bonds. wikipedia.org The formation of these polymers is driven by specific intermolecular interactions that guide the self-assembly process. A key factor in the supramolecular polymerization of certain fluorinated cyclohexanes is their exceptionally high molecular dipole moment. rsc.orgnih.gov For example, all-cis-1,2,3,4,5,6-hexafluorocyclohexane, known as the most polar aliphatic compound, and its derivatives have been shown to undergo living supramolecular polymerization. nih.gov This process can be initiated by the addition of "seeds," leading to the formation of well-defined nanofibers whose length can be controlled. nih.govresearchgate.net

Derivatives of this compound are promising candidates for similar self-assembly processes. The combination of the polar ketone group and the electronegative fluorine atoms is expected to generate a significant dipole moment, providing the thermodynamic driving force for aggregation. Furthermore, functionalization of the core structure can lead to gelation. By attaching a non-polar alkyl chain to one of the hydroxyl groups of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol, researchers created an amphiphile that formed a gel in toluene (B28343) at a low concentration (0.75 wt%). rsc.org Scanning electron microscopy revealed a fibrous morphology, characteristic of supramolecular gels formed by the bundling of cylindrical micelles. rsc.org This demonstrates that with appropriate modification, the 2,4,4-trifluorocyclohexanone scaffold could be used to develop new organogelators.

Exploration of Intermolecular Interactions for Directed Assembly

The directed self-assembly of fluorinated cyclohexanes into ordered superstructures is governed by a combination of specific non-covalent interactions. The primary driving force is the strong dipole-dipole interaction arising from the collective alignment of the polar C-F bonds, which can result in dipole moments as high as 6.3 Debye for related molecules. nih.govrsc.org

In addition to these strong electrostatic forces, other interactions play a crucial role. The ketone oxygen in this compound can act as a hydrogen bond acceptor, allowing it to interact with suitable donor molecules. Furthermore, the fluorine atoms themselves can participate in weaker, yet significant, interactions like C–F···H hydrogen bonds and halogen bonds. nih.gov Crystal structure analysis of related compounds has revealed the importance of these contacts in the solid-state packing of the molecules. rsc.org These varied intermolecular forces provide a toolkit for chemists to direct the assembly of this compound derivatives into specific architectures, such as nanofibers or other complex supramolecular structures. nih.govnih.gov The depolymerization of such assemblies can even be triggered by specific stimuli, such as the addition of chloride ions that interact with the polarized cyclohexane core. researchgate.netresearchgate.net

Potential in Materials Science and Engineering

The unique properties conferred by fluorine make fluorinated compounds highly valuable in materials science for creating polymers and materials with specialized functions.

Fluorinated Cyclohexanones in Polymer Science (e.g., for tailored polymers)

Fluorinated polymers are known for their enhanced thermal stability, chemical resistance, and specific hydrophobic or lipophobic properties. acs.org Incorporating fluorinated monomers is a key strategy for creating tailored polymers with desired characteristics. Research has shown that fluorinated cyclohexyl derivatives can be used to synthesize advanced polymers. For example, a polymer created through the inverse vulcanization of an all-cis-fluorinated cyclohexylacrylate has been investigated for use as a cathode material in lithium-sulfur batteries. deliuslab.com

This compound serves as a valuable precursor for such specialty polymers. The ketone functionality offers a reactive handle for various polymerization reactions, while the fluorine content would be expected to bestow properties typical of fluoropolymers. acs.orgontosight.ai These polymers could find applications in diverse areas, from high-performance coatings and membranes to advanced materials for energy storage and electronics. The use of cyclohexanone (B45756) as a solvent in the gelation of poly(vinylidene fluoride) (PVDF) further highlights the compatibility of this chemical class with fluoropolymer systems. nih.gov

Applications in Ferroelectric and Piezoelectric Materials

Ferroelectric materials possess a spontaneous electric polarization that can be reversed by an external electric field, making them useful for data storage. wikipedia.orgdoitpoms.ac.uk Piezoelectric materials generate an electric charge in response to mechanical stress, a property used in sensors and actuators. mdpi.comdvb.bayern A key requirement for a material to exhibit these properties is a non-centrosymmetric crystal structure composed of molecules with a significant dipole moment. researchgate.net

The exceptionally high dipole moments of all-cis fluorinated cyclohexanes make them intriguing building blocks for designing new ferroelectric and piezoelectric materials. nih.govrsc.org Calculations for a related compound, all-cis-2,4,6-trifluorocyclohexane-1,3,5-trimethoxybenzene, show a dipole moment of 6.3 Debye. rsc.org This high polarity originates from the facial arrangement of the C-F bonds. nih.gov It is theorized that if molecules of this compound can be induced to crystallize in an ordered, non-centrosymmetric fashion, the constructive alignment of their individual molecular dipoles could lead to a net spontaneous polarization in the bulk material. This would render the material ferroelectric and, consequently, piezoelectric. While challenging, the development of organic ferroelectrics is an active area of research, and highly polar building blocks like this compound represent a promising avenue for exploration. umich.edu

Use as a Chemical Probe or Reporter Molecule in Spectroscopic Studies

A chemical probe is a small molecule used to study biological systems, often by selectively binding to a specific protein or other target. nih.govsgc-unc.orgeubopen.org These probes can be invaluable tools for understanding complex biological processes. nih.govnih.gov The development of a chemical probe requires it to be potent, selective, and active in a cellular context. sgc-unc.org Trifunctional building blocks are often employed in the synthesis of chemical probes, providing a means to connect to a ligand, a reactive group to bind to a target, and a handle for detection or enrichment. sigmaaldrich.com

Despite the importance of chemical probes in research, there is no documented use of this compound as a chemical probe or a reporter molecule in spectroscopic studies within the reviewed scientific literature. Research into the metabolism of related compounds, such as all-cis tetrafluorocyclohexyl rings, has been conducted to understand their behavior in biological systems, which is a crucial aspect for any molecule considered for in vivo applications. nih.gov However, this research does not extend to the specific application of this compound as a spectroscopic probe.

Future Perspectives and Emerging Research Directions for 2,4,4 Trifluorocyclohexan 1 One

Development of Highly Efficient and Sustainable Synthetic Routes

The accessibility of 2,4,4-Trifluorocyclohexan-1-one is a critical precursor to its widespread investigation and application. Future research will undoubtedly focus on moving beyond traditional, often harsh, fluorination methods towards more efficient, selective, and sustainable synthetic strategies.

Key areas of development include:

Late-Stage Fluorination: The development of methods to introduce fluorine atoms into pre-functionalized cyclohexane (B81311) rings at a late stage is a primary goal. This approach offers modularity and efficiency, avoiding the need to carry fluorine through multi-step sequences.

Catalytic Hydrogenation: Inspired by the successful synthesis of related all-cis-fluorinated cyclohexanes, rhodium-catalyzed hydrogenation of corresponding trifluorinated aromatic precursors presents a promising route. nih.govrsc.orgacs.org The development of catalysts that can operate under milder conditions (lower pressure and temperature) and tolerate a wider range of functional groups will be essential.

Electrophilic and Nucleophilic Fluorination: Advances in fluorinating reagents are expected to provide more selective and safer methods for the synthesis of fluorinated ketones. The use of novel electrophilic fluorinating agents for direct C-H fluorination or improved nucleophilic fluorinating sources for substitution reactions on tailored substrates could streamline the synthesis.

Flow Chemistry: The adoption of continuous flow technologies can offer significant advantages for fluorination reactions, which are often energetic. Flow reactors provide superior control over reaction parameters, enhance safety, and can facilitate scalability.

A comparison of potential synthetic paradigms is outlined below.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Catalytic Hydrogenation | High stereoselectivity, potential for scalability. | Catalyst cost and sensitivity, high-pressure requirements. |

| Late-Stage C-H Fluorination | High atom economy, modular synthetic design. | Achieving high regioselectivity and stereoselectivity. |

| Phase-Transfer Catalysis | Use of inexpensive fluoride (B91410) sources (e.g., KF), operational simplicity. google.com | High reaction temperatures, potential for side reactions. google.com |

| Flow Chemistry Synthesis | Enhanced safety, precise reaction control, ease of scaling. | Initial investment in specialized equipment. |

Exploration of Novel Reactivity Modes and Chemical Transformations

The electronic perturbations induced by the three fluorine atoms in this compound suggest that it may exhibit unique reactivity. The electron-withdrawing nature of the fluorine atoms can influence the acidity of adjacent protons and the electrophilicity of the carbonyl carbon, opening avenues for novel chemical transformations. Future research is expected to explore:

Enolate Chemistry: Investigating the formation and reactivity of enolates derived from this compound. The fluorinated substituents will significantly impact the stability and nucleophilicity of these intermediates, potentially leading to unique outcomes in aldol (B89426), Michael, and alkylation reactions.

Asymmetric Catalysis: The development of catalytic asymmetric reactions to access enantiomerically pure derivatives. This could involve asymmetric reduction of the ketone, asymmetric α-functionalization, or kinetic resolution, providing chiral fluorinated building blocks for medicinal chemistry and materials science.

Ring-Opening and Rearrangement Reactions: Exploring reactions that proceed via ring-opening or skeletal rearrangements. The strain and electronic properties imparted by the fluorine atoms could enable transformations that are not accessible for non-fluorinated analogues.

Pericyclic Reactions: Using the ketone as a component in cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, where the electronic nature of the fluorinated ring can control reactivity and selectivity.

Advanced Computational Studies for Predictive Modeling and Rational Design

Computational chemistry is an indispensable tool for understanding and predicting the behavior of fluorinated molecules. researchgate.net For this compound, advanced computational studies will be crucial for accelerating its development and application.

Future research in this area will likely involve:

Predictive Reactivity Models: Using Density Functional Theory (DFT) and other quantum mechanical methods to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of potential transformations. mdpi.com This can guide experimental design and avoid unpromising synthetic routes.

Dipole Moment and Electrostatic Potential Mapping: Calculating the molecular dipole moment and mapping the electrostatic potential surface. Research on related molecules like all-cis-1,2,3,4,5,6-hexafluorocyclohexane has shown that facial polarization creates unique properties. nih.gov Understanding these features in this compound is key to designing it into functional materials.

Simulating Interactions: Modeling the non-covalent interactions of the molecule with proteins, receptors, or other materials. This is particularly relevant for applications in medicinal chemistry and materials science, where intermolecular forces govern function. acs.org

| Computational Method | Application for this compound | Predicted Outcome |

| Density Functional Theory (DFT) | Calculating conformational energies, reaction mechanisms, and electronic properties. mdpi.com | Rationalization of stereochemical outcomes; prediction of reactivity. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing non-covalent interactions (e.g., hydrogen bonds, halogen bonds). researchgate.net | Understanding crystal packing and interactions with biological targets. |

| Molecular Dynamics (MD) | Simulating the behavior of the molecule in different environments (e.g., solvents, lipid bilayers). | Insight into solubility, membrane permeability, and dynamic behavior. |

Integration into Complex Molecular Architectures and Functional Materials

The unique properties conferred by fluorine make this compound a promising building block for advanced materials and complex molecules. Its integration is a significant future direction.

Supramolecular Chemistry: The facial polarization and potential for hydrogen bonding make this ketone an interesting candidate for constructing supramolecular assemblies. Inspired by work on other facially polarized cyclohexanes, it could be used to create tripodal scaffolds for anion recognition or to form organogels. nih.govrsc.org

Liquid Crystals: The incorporation of fluorinated cyclohexane rings is a known strategy in the design of liquid crystalline materials. The defined stereochemistry and strong dipole moment of derivatives of this compound could be exploited to create new materials with specific dielectric and optical properties.

Polymers and High-Performance Materials: Polymerization of monomers derived from this ketone could lead to fluoropolymers with enhanced thermal stability, chemical resistance, and specific surface properties.

Medicinal Chemistry: As a constrained, fluorinated scaffold, it could be incorporated into bioactive molecules to improve metabolic stability, tune lipophilicity, and enforce specific conformations required for binding to biological targets. researchgate.net The gem-difluoro group is a particularly valuable motif for replacing a carbonyl group in peptide mimics.

Potential in Interdisciplinary Research Fields (e.g., analytical chemistry, bio-imaging)

The unique structural and electronic features of this compound open up possibilities in interdisciplinary fields that rely on molecular precision.

Analytical Chemistry: Derivatives of the compound could serve as novel stationary phases in chromatography (GC or HPLC) for the separation of complex mixtures. Furthermore, its distinct ¹⁹F NMR signature makes it an ideal candidate for use as a reporter molecule in analytical assays where signal overlap is a problem.

Bio-imaging: The ketone functionality provides a handle for attaching fluorophores or other imaging agents. The resulting probes could be used for in-vitro and in-vivo imaging. The ¹⁹F signal also offers the potential for ¹⁹F Magnetic Resonance Imaging (MRI), a background-free imaging technique. Research in this area would focus on developing probes that can report on specific biological events or environments. nih.gov

Chemical Biology: Attaching this fluorinated motif to biological molecules like peptides or sugars can create tools to study biological processes. The fluorine atoms can act as subtle steric and electronic probes to understand protein-ligand interactions or as labels for biophysical studies.

常见问题

Q. What are the optimal synthetic routes for 2,4,4-Trifluorocyclohexan-1-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of this compound typically involves fluorination of precursor cyclohexanones. A common approach is the use of fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under inert conditions. Optimization includes:

- Temperature Control : Reactions are best performed at −78°C to 0°C to minimize side reactions (e.g., elimination).

- Solvent Selection : Anhydrous solvents like dichloromethane or THF improve yield by reducing hydrolysis.

- Monitoring Fluorination : ¹⁹F NMR can track fluorination progress by observing chemical shifts at ~−70 to −90 ppm for trifluoromethyl groups .

- Example protocol: Starting with 4,4-difluorocyclohexan-1-one, introduce the third fluorine via electrophilic fluorination, followed by purification via column chromatography (silica gel, hexane/EtOAc).

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Key techniques include:

- Spectroscopy :

- ¹H/¹³C/¹⁹F NMR : Assign signals to confirm regiochemistry (e.g., axial vs. equatorial fluorine). For example, ¹⁹F NMR shows distinct peaks for vicinal fluorines due to coupling (J = 10–15 Hz) .

- IR Spectroscopy : The carbonyl stretch (C=O) appears at ~1700–1750 cm⁻¹; fluorination reduces this wavenumber slightly due to electron withdrawal.

- X-ray Crystallography : Resolves spatial arrangement of fluorines and ketone group, critical for understanding steric effects .

- Computational Analysis : DFT calculations (e.g., Gaussian or ORCA) predict electrostatic potentials and frontier molecular orbitals, aiding in reactivity studies .

Q. What are the reactivity patterns of this compound under nucleophilic or electrophilic conditions?

- Methodological Answer :

- Nucleophilic Attack : The ketone undergoes nucleophilic addition (e.g., Grignard reagents), but fluorines sterically hinder approach. Use bulky nucleophiles (e.g., tert-butyl lithium) for higher yields.

- Electrophilic Substitution : Fluorines deactivate the ring, directing electrophiles to meta positions. For example, nitration requires strong acids (HNO₃/H₂SO₄) at elevated temperatures .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the ketone to cyclohexanol, but fluorines remain intact .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data for fluorinated cyclohexanones?

- Methodological Answer : Discrepancies in reaction outcomes (e.g., unexpected regioselectivity) can be addressed via:

- Molecular Dynamics (MD) Simulations : Simulate transition states to identify steric/electronic barriers. For example, AMBER or GROMACS can model solvent effects on fluorination .

- Density Functional Theory (DFT) : Calculate activation energies for competing pathways (e.g., axial vs. equatorial fluorine addition). B3LYP/6-311+G(d,p) basis sets are recommended for accuracy .

- Data Validation : Cross-reference computed spectra (IR, NMR) with experimental data to confirm structural assignments .

Q. What strategies enable regioselective fluorination in polyhalogenated cyclohexanones?

- Methodological Answer : Achieving selectivity in 2,4,4-trifluoro systems requires:

- Directed Fluorination : Use directing groups (e.g., hydroxyl or amino) to guide fluorinating agents to specific positions.

- Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ethers for alcohols) during fluorination .

- Steric Control : Bulky reagents (e.g., Selectfluor) favor equatorial fluorination due to reduced steric clash .

Q. How does this compound interact with biological targets, and what assays validate these interactions?

- Methodological Answer : Fluorinated ketones are explored as enzyme inhibitors (e.g., proteases). Key steps:

- Docking Studies : Use AutoDock or Schrödinger to predict binding modes with target proteins. Focus on fluorine’s electronegativity and hydrophobic pockets .

- Kinetic Assays : Measure IC₅₀ values via fluorescence-based assays (e.g., FRET) to quantify inhibition .

- Metabolic Stability : Assess in vitro half-life using liver microsomes, noting fluorines’ resistance to oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。